molecular formula C20H43N3O2 B12728101 N-(2-((2-Myristylaminoethyl)amino)ethyl)glycine CAS No. 57898-45-0

N-(2-((2-Myristylaminoethyl)amino)ethyl)glycine

Cat. No.: B12728101
CAS No.: 57898-45-0
M. Wt: 357.6 g/mol
InChI Key: VVMPLJNUVMLPFO-UHFFFAOYSA-N
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Description

N-(2-((2-Myristylaminoethyl)amino)ethyl)glycine: is a chemical compound with the molecular formula C20H43N3O2 . It is known for its unique structure, which includes a myristyl group (a 14-carbon saturated fatty acid chain) attached to an aminoethyl group, which is further connected to a glycine molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((2-Myristylaminoethyl)amino)ethyl)glycine typically involves the following steps:

    Formation of Myristylamine: Myristic acid is first converted to myristylamine through a reduction reaction using reagents such as lithium aluminum hydride (LiAlH4).

    Coupling Reaction: The myristylamine is then reacted with ethylenediamine to form N-(2-Myristylaminoethyl)ethylenediamine.

    Glycine Attachment: Finally, the N-(2-Myristylaminoethyl)ethylenediamine is coupled with glycine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(2-((2-Myristylaminoethyl)amino)ethyl)glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

Scientific Research Applications

Chemistry: N-(2-((2-Myristylaminoethyl)amino)ethyl)glycine is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential role in cell membrane interactions due to the presence of the myristyl group, which can anchor the molecule to lipid bilayers.

Medicine: The compound’s structure makes it a candidate for drug development, particularly in the design of molecules that can interact with specific proteins or enzymes. Its ability to undergo various chemical reactions also allows for the modification of its structure to enhance its pharmacological properties.

Industry: In industrial applications, this compound can be used as a surfactant or emulsifier due to its amphiphilic nature. It can also be incorporated into formulations for personal care products, such as shampoos and lotions .

Mechanism of Action

The mechanism of action of N-(2-((2-Myristylaminoethyl)amino)ethyl)glycine involves its interaction with molecular targets such as proteins and enzymes. The myristyl group allows the compound to anchor to cell membranes, facilitating its interaction with membrane-bound proteins. The aminoethyl and glycine moieties can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. This compound can modulate various biochemical pathways, making it a versatile tool in scientific research .

Comparison with Similar Compounds

    N-(2-((2-Tetradecylaminoethyl)amino)ethyl)glycine: Similar structure but with a tetradecyl group instead of a myristyl group.

    N-(2-((2-Hexadecylaminoethyl)amino)ethyl)glycine: Similar structure but with a hexadecyl group instead of a myristyl group.

Uniqueness: N-(2-((2-Myristylaminoethyl)amino)ethyl)glycine is unique due to the presence of the myristyl group, which provides specific hydrophobic interactions and membrane anchoring properties. This makes it particularly useful in studies involving cell membranes and lipid bilayers. The compound’s ability to undergo various chemical reactions also allows for its modification and functionalization, enhancing its versatility in scientific research .

Properties

CAS No.

57898-45-0

Molecular Formula

C20H43N3O2

Molecular Weight

357.6 g/mol

IUPAC Name

2-[2-[2-(tetradecylamino)ethylamino]ethylamino]acetic acid

InChI

InChI=1S/C20H43N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-21-15-16-22-17-18-23-19-20(24)25/h21-23H,2-19H2,1H3,(H,24,25)

InChI Key

VVMPLJNUVMLPFO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCNCCNCCNCC(=O)O

Origin of Product

United States

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